
N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMME is a thiazole-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Antiproliferative Activities
Compounds similar to N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, sulfonamide derivatives have shown cell-selective effects against rat brain tumor cells and promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Aldose Reductase Inhibitors
Another area of application involves the inhibition of aldose reductase, an enzyme implicated in the complications of diabetes. Derivatives of phenylsulfonamide, including those incorporating thiazole rings, have been synthesized and tested for their in vitro activity as aldose reductase inhibitors (ARIs), with some compounds demonstrating significant inhibitory potential. This research highlights the potential of such compounds in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Fluorescent Dyes and Imaging Agents
Sulfonamide derivatives have also been explored as precursors for the synthesis of fluorescent dyes and imaging agents. Compounds with thiazole moieties have been used as building blocks for creating fluorescent dyes with potential applications in biological imaging and diagnostics. These compounds exhibit solvatochromism and high emission efficiency, indicating their utility in developing advanced fluorescent probes (Witalewska et al., 2019).
Synthetic Chemistry and Catalysis
Furthermore, sulfonamides, including those integrated with thiazole carboxamides, play a significant role in synthetic chemistry, serving as intermediates in the synthesis of more complex molecules. For example, they have been used in the synthesis of 1,3-thiazoles, demonstrating their versatility as building blocks in organic synthesis and their potential in catalysis applications (Shahbazi-Alavi et al., 2019).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-11-3-4-12(9-15(11)19)20-17(23)16-10-27-18(21-16)22-28(24,25)14-7-5-13(26-2)6-8-14/h3-10H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJWBWVKSACJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

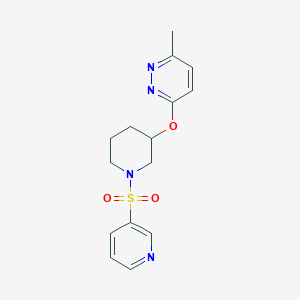
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
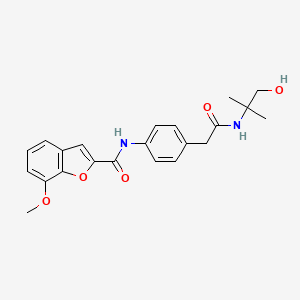
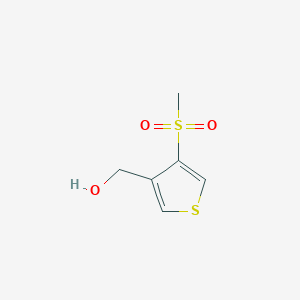
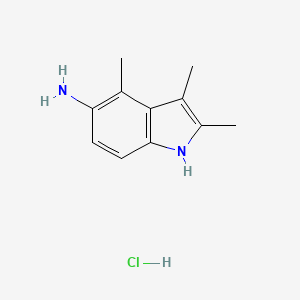
![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)
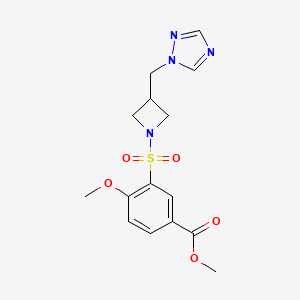
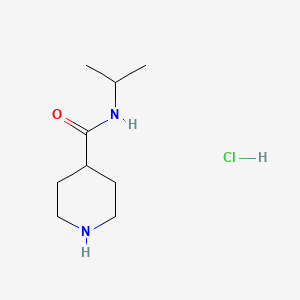
![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)
![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)
![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)
